![molecular formula C20H20N4O4S B2881621 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 898624-20-9](/img/structure/B2881621.png)

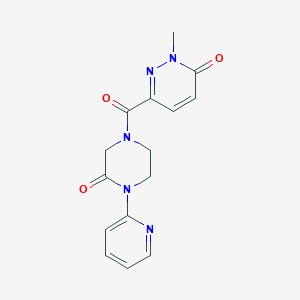

2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

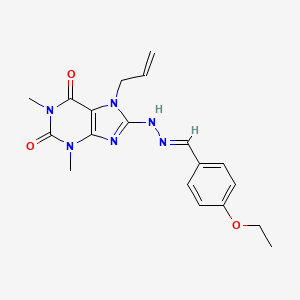

The compound contains several functional groups including a methoxybenzyl group, a dihydro-1,2,4-triazin-3-yl group, a sulfanyl group, and a methoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the dihydro-1,2,4-triazin-3-yl group and the methoxyphenyl group could potentially introduce some interesting structural features .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the methoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis and Kinetics of 3-position Sulfur Substitution of GCLE : This study involves the preparation of a compound similar to the requested chemical, where the reaction process was inspected by HPLC, determining that the nucleophilic substitution reaction was 2nd order. This highlights the compound's role in kinetic studies of chemical reactions (Fan Ji-ye, 2011).

- Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides : This research discusses how methoxy substituted benzyl phenyl sulfides, related to the compound , can distinguish between oxidants that react by single electron transfer and those reacting by direct oxygen atom transfer (S. Lai, C. J. Lepage, & Donald G. Lee, 2002).

- Alkylation and Aminomethylation of 1,2,4-triazole-3-thiols : Discusses the creation of new 3-sulfanyl-1,2,4-triazoles, showcasing the potential for generating diverse compounds with triazole and thiol functionalities (M. A. Kaldrikyan, N. S. Minasyan, & R. G. Melik-Ogandzanyan, 2016).

- Reaction of Triazoles with Thioesters : This study highlights how N-sulfonyl-1,2,3-triazoles react with thioesters to produce β-sulfanyl enamides, indicating the complex reactivity of triazole compounds in the presence of catalysts (T. Miura, Yoshikazu Fujimoto, Yuuta Funakoshi, & M. Murakami, 2015).

Spectroscopic and Anticancer Studies

- Spectroscopic and Anticancer Studies on New Synthesized Compounds : This research discusses the synthesis of new transition metal complexes involving triazine derivatives and their potential anticancer properties, showcasing the biomedical application of such compounds (M. Refat, I. M. El‐Deen, M. S. El-Garib, & W. Abd El-Fattah, 2015).

Enzyme Inhibition

- Synthesis and Enzyme Inhibition Study : This paper presents the synthesis of various derivatives from a similar compound, focusing on their potential for lipase and α-glucosidase inhibition, which is significant for pharmaceutical applications (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-27-15-8-6-13(7-9-15)10-17-19(26)22-20(24-23-17)29-12-18(25)21-14-4-3-5-16(11-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,21,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYXPQNTLRXAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)

![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)

![4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde](/img/structure/B2881561.png)